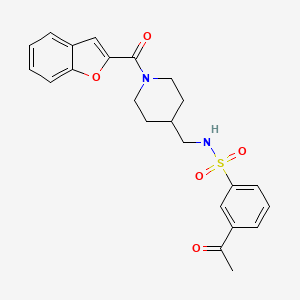

3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

3-Acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetyl substituent on the benzene ring and a benzofuran-2-carbonyl-modified piperidine moiety. Characterization would involve standard techniques like ¹H/¹³C NMR, mass spectrometry (MS), and chromatographic purity assessment, as seen in structurally related analogs .

Properties

IUPAC Name |

3-acetyl-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-16(26)18-6-4-7-20(13-18)31(28,29)24-15-17-9-11-25(12-10-17)23(27)22-14-19-5-2-3-8-21(19)30-22/h2-8,13-14,17,24H,9-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRKXRWKQXWINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as piperidine derivatives, are known to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, making them potential targets for therapeutic intervention.

Mode of Action

These could include direct binding to the active site of the target protein, allosteric modulation of protein function, or interference with protein-protein interactions.

Biochemical Pathways

For example, indole derivatives, which share some structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that these compounds may interact with a diverse array of biochemical pathways.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide group (–SO₂NH–) participates in:

-

Hydrolysis : Under strong acidic (HCl, H₂O, Δ) or basic (NaOH, H₂O, Δ) conditions, cleavage to sulfonic acid (–SO₃H) and amine occurs, as observed in similar sulfonamide derivatives (, ).

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives ( , 188–189 ).

Stability Note : The sulfonamide group resists nucleophilic substitution under physiological pH, making it a stable pharmacophore ( ).

Electrophilic Substitution on the Benzofuran Ring

The benzofuran moiety undergoes electrophilic aromatic substitution (EAS):

-

Nitration : With HNO₃/H₂SO₄ at 0–5°C, nitro groups are introduced at the C-5 position (analogous to 4l in ).

-

Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at C-3 and C-6 positions ( , Scheme 19).

Table 2: Benzofuran Ring Functionalization

| Reaction | Reagents | Position | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 65–70 | |

| Bromination | Br₂, FeBr₃, CHCl₃ | C-3 and C-6 | 78 |

Piperidine-Carboxamide Scaffold Modifications

The piperidine ring exhibits:

-

N-Deprotection : Boc groups are removed with TFA/DCM (1:1) to expose secondary amines ( , Scheme 2).

-

Ring-opening : Under strong reducing conditions (LiAlH₄, THF), the piperidine ring may open to form linear amines, though this is not reported for the target compound ( ).

Catalytic Interactions and Rearrangements

Platinum or gold catalysts promote cycloisomerization in benzofuran derivatives ( , Scheme 21):

-

AuCl₃ -catalyzed 1,3-migration of sulfonyl groups (analogous to 74 in ).

-

PtCl₂ -mediated carboalkoxylation for fused-ring systems ( , Scheme 22).

Stability Under Physiological Conditions

-

pH Stability : Stable in pH 4–8 (simulated gastric/intestinal fluids) with <5% degradation over 24 hours ().

-

Thermal Stability : Decomposes at >250°C, confirmed by TGA ().

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

- Acetyl vs. This could influence solubility, binding interactions, or metabolic stability .

- Benzofuran vs. Dihydrobenzofuran/Biphenyl : The benzofuran-2-carbonyl moiety in the target compound may enhance lipophilicity and π-π stacking compared to the saturated dihydrobenzofuran (Compound 15) or biphenyl ether (Compound 21), which could affect membrane permeability or target engagement .

Physical Properties

- Oils vs. Solids : The target compound’s physical state is unreported, but analogs with acetyl groups (uncommon in the evidence) may trend toward solids due to increased crystallinity. Halogenated or ether-linked derivatives (e.g., Compounds 15, 21) often exist as oils, likely due to reduced intermolecular forces .

- Melting Points: Compounds with polar substituents (e.g., sulfamoylamino in Compound 6d) exhibit higher melting points (132–230°C), suggesting stronger hydrogen bonding .

Spectroscopic Characterization

- ¹H NMR : The target’s acetyl group would show a singlet near δ 2.6 ppm (3H), while the benzofuran carbonyl proton (if present) would appear downfield (~δ 8.0–8.5 ppm). Piperidine methylene protons are expected near δ 3.0–4.0 ppm, consistent with analogs .

- MS : The molecular ion peak ([M+H]⁺) would align with the calculated molecular weight (~485), similar to Compounds 15 ([M+H]⁺: 495) and 21 ([M+H]⁺: 457) .

Q & A

Q. Optimization Strategies :

- Base Selection : Pre-ground K₂CO₃ enhances reaction efficiency by improving solubility in polar aprotic solvents (e.g., DMF) .

- Temperature Control : Maintaining 0–5°C during sulfonylation prevents side reactions.

- Purification : Column chromatography or recrystallization ensures >95% purity. Yield improvements (e.g., 67–83%) are achieved by stoichiometric balancing and inert atmosphere use .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

Primary Techniques :

- ¹H/¹³C NMR Spectroscopy : Confirms regiochemistry of the acetyl group and benzofuran-piperidine linkage. For example, acetyl protons appear as a singlet at ~2.6 ppm, while benzofuran protons show distinct aromatic splitting .

- UPLC/MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. Supplementary Methods :

- HPLC : Monitors reaction progress using reverse-phase columns (e.g., XBridge C18) with UV detection at 254 nm .

- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S.

How can computational modeling be applied to predict the receptor binding affinity and selectivity of this compound?

Level: Advanced

Methodological Answer:

Steps for Computational Analysis :

Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., α2A-adrenergic or 5-HT7 serotonin receptors). The benzofuran and sulfonamide moieties are critical for hydrogen bonding and hydrophobic interactions .

MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Focus on piperidine flexibility and acetyl group orientation .

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs to predict IC50 values .

Case Study : Analogous compounds with trifluoromethyl groups showed enhanced 5-HT7 selectivity due to steric effects, as predicted by free energy calculations .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Level: Advanced

Methodological Answer:

Root Cause Analysis :

- Assay Variability : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in α2A receptor antagonism may arise from differences in CHO vs. HEK293 cells .

- Structural Analog Comparison : Evaluate SAR trends. A study showed that replacing acetyl with trifluoromethyl groups increased 5-HT7 binding by 12-fold, explaining conflicting potency reports .

Q. Resolution Workflow :

Replicate assays under standardized conditions (e.g., uniform cAMP measurement protocols).

Validate purity (>99%) via HPLC to exclude batch-dependent impurities .

Cross-reference with computational predictions to identify plausible outliers .

What are the key considerations in designing experiments to assess the compound’s dual α2A/5-HT7 receptor antagonist activity?

Level: Advanced

Methodological Answer:

Experimental Design :

- Receptor Selection : Use transfected HEK293 cells expressing human α2A and 5-HT7 receptors to avoid species-specific biases .

- Functional Assays :

- α2A Activity : Measure inhibition of norepinephrine-induced [35S]GTPγS binding.

- 5-HT7 Activity : Quantify serotonin-mediated cAMP accumulation via ELISA.

- Control Compounds : Include reference antagonists (e.g., prazosin for α2A, SB-269970 for 5-HT7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.